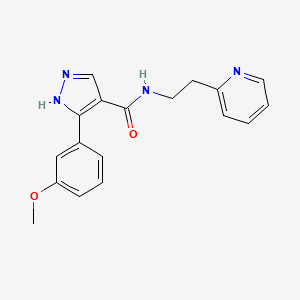![molecular formula C18H19N3O B4258653 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4258653.png)
3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol
Descripción general
Descripción
3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol, also known as JNK-IN-8, is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway plays a crucial role in regulating cellular responses to stress and inflammation, and dysregulation of this pathway has been implicated in the pathogenesis of various diseases.
Mecanismo De Acción
3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol inhibits the JNK pathway by binding to the ATP-binding pocket of JNK and preventing its phosphorylation and activation. This leads to downstream effects such as inhibition of transcription factors, cytokines, and apoptotic pathways.
Biochemical and Physiological Effects:
3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against neuronal death. 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been shown to have synergistic effects with other anticancer drugs and to enhance the efficacy of radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is its high selectivity for JNK compared to other kinases, which reduces off-target effects. However, 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has limited solubility in water and requires the use of organic solvents for in vitro and in vivo studies. Additionally, 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has a short half-life in vivo and requires frequent dosing.
Direcciones Futuras
For 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol research include the development of more potent and selective JNK inhibitors, the investigation of 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol in combination with other therapies, and the exploration of 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol in other disease models. Additionally, further studies are needed to elucidate the long-term effects and safety profile of 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol in vivo.
Aplicaciones Científicas De Investigación
3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been extensively studied in various preclinical models of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to protect against neuronal death and improve cognitive function. In inflammatory diseases, 3-{3-[3-(5-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to reduce inflammation and tissue damage.
Propiedades
IUPAC Name |
3-[3-[3-(5-methylpyridin-2-yl)phenyl]pyrazol-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-6-7-17(19-13-14)15-4-2-5-16(12-15)18-8-10-21(20-18)9-3-11-22/h2,4-8,10,12-13,22H,3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMIELOKOMTIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(3-hydroxy-1-methyl-2-oxo-3-piperidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4258571.png)


![2-(1H-benzimidazol-2-yl)-N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4258590.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4258596.png)
![(1H-imidazol-2-ylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4258603.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4258613.png)
![methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4258621.png)
![1-[2-(difluoromethoxy)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4258634.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)acetamide](/img/structure/B4258645.png)
![1-(2,3-difluorobenzyl)-4-[1-(3-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B4258661.png)
![ethyl 4-(3-phenylpropyl)-1-[(2-pyrimidinylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4258671.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4258687.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4258700.png)